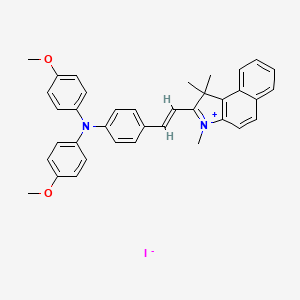
G-quadruplex ligand 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-quadruplex ligand 2 is a compound that interacts with G-quadruplex structures, which are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are composed of stacked G-tetrads, stabilized by monovalent cations such as potassium or sodium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 2 typically involves the use of organic synthesis techniques. One common approach is the condensation of aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the desired ligand structure . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis platforms can also enhance the efficiency of production .
化学反応の分析
Types of Reactions
G-quadruplex ligand 2 can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted ligands with various functional groups .
科学的研究の応用
G-quadruplex ligand 2 has a wide range of scientific research applications:
作用機序
G-quadruplex ligand 2 exerts its effects by stabilizing or destabilizing G-quadruplex structures. The ligand binds to the G-tetrads through π-π stacking interactions and hydrogen bonding, influencing the folding and stability of the G-quadruplex . This interaction can modulate gene expression, inhibit viral replication, and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
TMPyP4: A porphyrin-based ligand known for its ability to stabilize G-quadruplex structures.
BRACO-19: A triazine-based ligand that selectively binds to G-quadruplexes in telomeres.
Pyridostatin: A ligand that stabilizes G-quadruplexes and has shown potential in cancer therapy.
Uniqueness of G-quadruplex Ligand 2
This compound is unique due to its high selectivity and binding affinity for G-quadruplex structures. Its ability to modulate the stability of these structures makes it a valuable tool in both basic research and therapeutic applications .
特性
分子式 |
C37H35IN2O2 |
|---|---|
分子量 |
666.6 g/mol |
IUPAC名 |
N,N-bis(4-methoxyphenyl)-4-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C37H35N2O2.HI/c1-37(2)35(38(3)34-24-13-27-8-6-7-9-33(27)36(34)37)25-12-26-10-14-28(15-11-26)39(29-16-20-31(40-4)21-17-29)30-18-22-32(41-5)23-19-30;/h6-25H,1-5H3;1H/q+1;/p-1 |
InChIキー |
JWESAWVFGDRSBW-UHFFFAOYSA-M |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


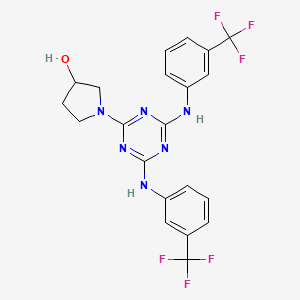
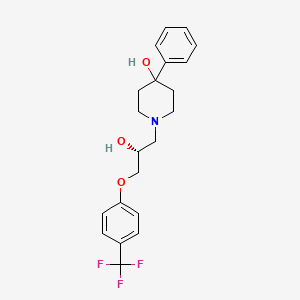
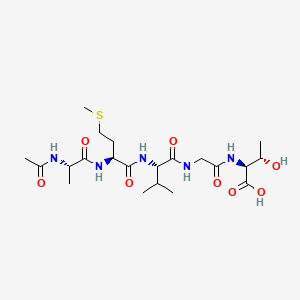
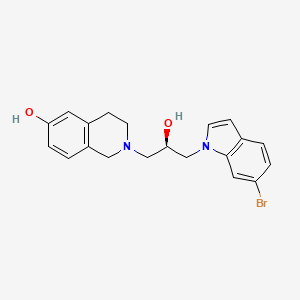

![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
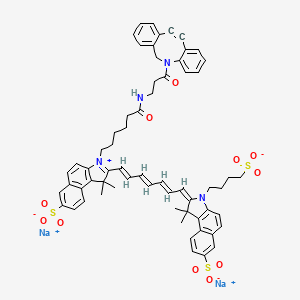
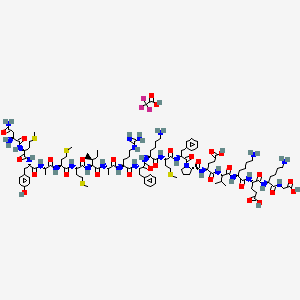

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
